molecular formula C15H20N2O4 B2455669 N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 1396793-57-9

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide

Numéro de catalogue B2455669
Numéro CAS: 1396793-57-9
Poids moléculaire: 292.335
Clé InChI: ZLQIQRQRGITFSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent in cancer treatment. CX-5461 is a selective inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA (rRNA) genes.

Mécanisme D'action

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide selectively inhibits RNA polymerase I by binding to a specific pocket within the enzyme. This binding disrupts the interaction between RNA polymerase I and the DNA template, leading to the inhibition of rRNA synthesis. The downregulation of rRNA synthesis leads to the activation of DNA damage response pathways, including the activation of p53 and the ATM/ATR pathways. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cancer cells. In vitro studies have shown that this compound induces DNA damage response pathways, including the activation of p53 and the ATM/ATR pathways. This leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to induce senescence in cancer cells, which may contribute to its anticancer effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide in lab experiments is its selectivity for RNA polymerase I, which allows for the specific inhibition of rRNA synthesis. This makes this compound a valuable tool for studying the role of rRNA synthesis in cancer cells. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to induce DNA damage response pathways, which may lead to off-target effects in non-cancer cells.

Orientations Futures

There are several potential future directions for the development of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide as a therapeutic agent. One direction is the development of combination therapies that target multiple pathways in cancer cells. This compound has been shown to synergize with other DNA damage response inhibitors, such as PARP inhibitors, in preclinical studies. Another direction is the development of biomarkers that can predict response to this compound. This compound has been shown to be more effective in cancer cells with high levels of ribosomal DNA transcription, suggesting that ribosomal DNA transcription levels may be a potential biomarker for this compound response. Finally, the development of this compound analogs with improved pharmacokinetic properties may improve its efficacy and reduce its potential toxicity.

Méthodes De Synthèse

The synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide involves several steps, including the reaction of 2-methoxyphenylacetic acid with oxalyl chloride to form 2-methoxyphenylacetyl chloride. This intermediate is then reacted with 3-cyclopropyl-3-hydroxypropylamine to form N-(2-methoxyphenylacetyl)-N-(3-cyclopropyl-3-hydroxypropyl)amine. The final step involves the reaction of this intermediate with oxalic acid to form this compound.

Applications De Recherche Scientifique

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer, including breast, ovarian, and hematological malignancies. In vitro studies have shown that this compound selectively inhibits RNA polymerase I, leading to the downregulation of rRNA synthesis and the induction of DNA damage response pathways. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Propriétés

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-21-13-5-3-2-4-11(13)17-15(20)14(19)16-9-8-12(18)10-6-7-10/h2-5,10,12,18H,6-9H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQIQRQRGITFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.